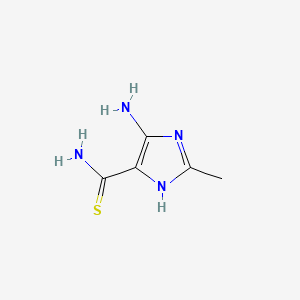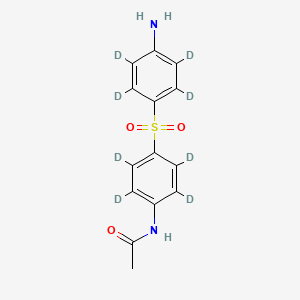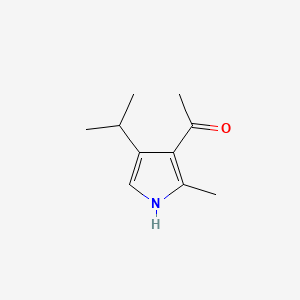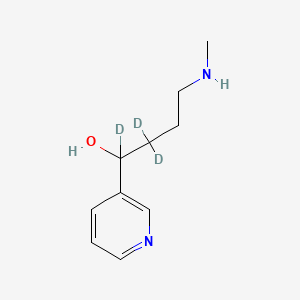
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is a deuterated form of the chemical compound 4-(Methylamino)-1-(3-pyridyl)-1-butanol (MPB). MPB is a selective inhibitor of protein kinase C (PKC) and has been used in various scientific research studies. The deuterated form of MPB, 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, is used in experiments to track the metabolic pathway of MPB in vivo.
作用机制
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is a selective inhibitor of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. The deuterated form of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, has the same mechanism of action as 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3.
Biochemical and Physiological Effects:
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the suppression of angiogenesis, and the induction of apoptosis. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models. The deuterated form of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, has similar biochemical and physiological effects as 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3.
实验室实验的优点和局限性
The use of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in experiments allows for the tracking of the metabolic fate of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in vivo using NMR spectroscopy. This provides valuable information on the distribution and elimination of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in different tissues and organs. However, the use of deuterated compounds can be expensive and may require specialized equipment for analysis.
未来方向
There are several future directions for the use of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in scientific research. One potential application is in the development of new PKC inhibitors for the treatment of cancer and other diseases. Another potential direction is the investigation of the neuroprotective effects of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of deuterated compounds in metabolic studies is an area of active research, and there may be new applications for 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in this field.
合成方法
The synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 involves the reaction of deuterated methylamine with 3-pyridinecarboxaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification using chromatography techniques.
科学研究应用
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 has been used in various scientific research studies to investigate the metabolic pathway of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in vivo. It has been used in experiments to track the distribution and elimination of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in different tissues and organs in animal models. The deuterated form of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 allows for the use of nuclear magnetic resonance (NMR) spectroscopy to study the metabolic fate of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in vivo.
属性
IUPAC Name |
1,2,2-trideuterio-4-(methylamino)-1-pyridin-3-ylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/i5D2,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXAKRZPVKQSZ-XSXFABECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCNC)C([2H])(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662091 |
Source


|
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 | |
CAS RN |
1189642-32-7 |
Source


|
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

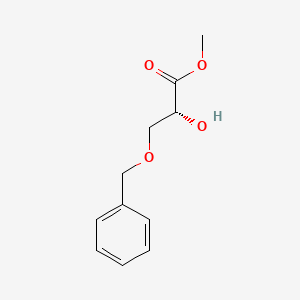
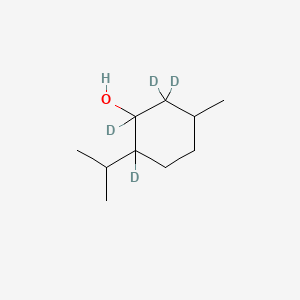

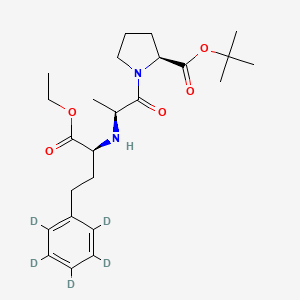
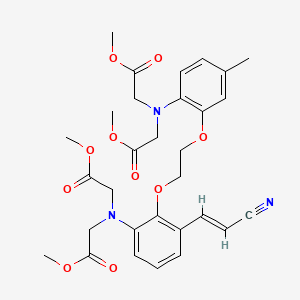
![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/no-structure.png)


